N-(1,3-Dihydroxyoctadec-4-en-2-yl)hexadecanamide N-(1,3-Dihydroxyoctadec-4-en-2-yl)hexadecanamide Cer(D18:1/16:0), also known as C16 cer or nfa(C16)cer, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:1/16:0) is considered to be a ceramide lipid molecule. Cer(D18:1/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/16:0) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/16:0) can be found anywhere throughout the human cell, such as in cytoplasm, intracellular membrane, membrane (predicted from logP), and myelin sheath. Cer(D18:1/16:0) can be biosynthesized from hexadecanoic acid.
N-hexadecanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as hexadecanoyl (palmitoyl). It has a role as a Mycoplasma genitalium metabolite and a human blood serum metabolite. It is a N-acylsphingosine, a Cer(d34:1) and a N-palmitoyl-sphingoid base. It derives from a hexadecanoic acid.
Brand Name: Vulcanchem
CAS No.: 24696-26-2
VCID: VC0043515
InChI: InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1
SMILES: CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Molecular Formula: C34H67NO3
Molecular Weight: 537.9 g/mol

N-(1,3-Dihydroxyoctadec-4-en-2-yl)hexadecanamide

CAS No.: 24696-26-2

Reference Standards

VCID: VC0043515

Molecular Formula: C34H67NO3

Molecular Weight: 537.9 g/mol

N-(1,3-Dihydroxyoctadec-4-en-2-yl)hexadecanamide - 24696-26-2

CAS No. 24696-26-2
Product Name N-(1,3-Dihydroxyoctadec-4-en-2-yl)hexadecanamide
Molecular Formula C34H67NO3
Molecular Weight 537.9 g/mol
IUPAC Name N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide
Standard InChI InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1
Standard InChIKey YDNKGFDKKRUKPY-TURZORIXSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
SMILES CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Appearance Unit:10 mgSolvent:nonePurity:98+%Physical solid
Melting Point 94-95°C
Physical Description Solid
Description Cer(D18:1/16:0), also known as C16 cer or nfa(C16)cer, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:1/16:0) is considered to be a ceramide lipid molecule. Cer(D18:1/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/16:0) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/16:0) can be found anywhere throughout the human cell, such as in cytoplasm, intracellular membrane, membrane (predicted from logP), and myelin sheath. Cer(D18:1/16:0) can be biosynthesized from hexadecanoic acid.
N-hexadecanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as hexadecanoyl (palmitoyl). It has a role as a Mycoplasma genitalium metabolite and a human blood serum metabolite. It is a N-acylsphingosine, a Cer(d34:1) and a N-palmitoyl-sphingoid base. It derives from a hexadecanoic acid.
Solubility Insoluble
Synonyms N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide; (2S,3R,4E)-2-N-Palmitoyloctadecasphinga-4-ene; D-erythro-C16-Ceramide; D-erythro-N-Hexadecanoylsphingenine; D-erythro-N-Palmitoylsphingosine; D-erythro-4-Ceramide; N-Hexadec
Reference 1. M. Morrow et al. “Ceramide-1-phosphate, in contrast to ceramide, is not segregated into lateral lipid domains in phosphatidylcholine bilayers” Journal ofBiophysics, Vol. 96(6) pp. 2216-2226, 20092. F. Dupuy, M. Fanani, and B. Maggio “Ceramide N-Acyl Chain Length: A Determinant of Bidimensional Transitions, Condensed Domain Morphology,and Interfacial Thickness” Langmuir, 2011, DOI: 10.1021/la105011x3. J. M. Hauser, B. M. Buehrer, and R. M. Bell “Role of ceramide in mitogenesis induced by exogenous sphingoid bases.” Journal of Biological ChemistryVol. 269 pp. 6803, 19944. N. S. Radin, “Killing tumours by ceramide-induced apoptosis: a critique of available drugs” Biochemical Journal, Vol. 371 pp. 243-256, 20035. N. S. Radin, “Designing anticancer drugs via the achilles heel: ceramide, allylic ketones, and mitochondria” Bioorganic and Medicinal Chemistry, Vol.11(10) pp. 2123-2142, 2003
PubChem Compound 5283564
Last Modified Nov 11 2021
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